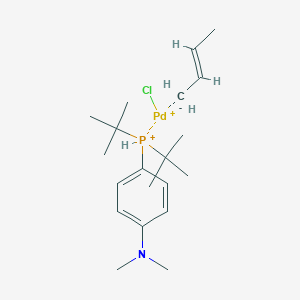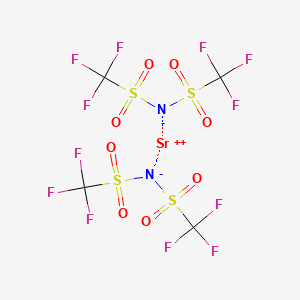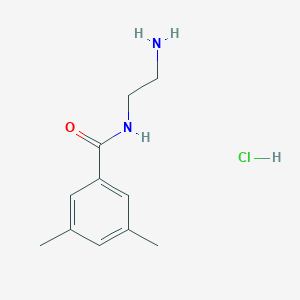
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile, also known as 5-CP-2-CN, is an organonitril compound with potential applications in scientific research. It is a substituted pyridine derivative with a 4'-chloro-phenyl group and a 2-chloro-3-pyridineacetonitrile group. This compound is of interest due to its potential as a building block for the synthesis of more complex molecules. It has been used in some research applications, such as drug synthesis and drug delivery, as well as in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in various scientific research applications, such as drug synthesis and drug delivery. It has been used to synthesize various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of a variety of other molecules, including polymers, peptides, and nucleosides. In addition, this compound has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is not fully understood. However, it is believed that the 4'-chloro-phenyl group of this compound acts as an electron-withdrawing group, which increases the electron density of the nitrogen atom in the 2-chloro-3-pyridineacetonitrile group. This increased electron density reduces the pKa of the nitrogen atom, making it more acidic and thus more reactive. This increased reactivity allows this compound to participate in various reactions, such as nucleophilic substitution reactions and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have an effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound may have an effect on the expression of certain genes and on the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized from commercially available reagents. In addition, it can be used in a variety of reactions, such as nucleophilic substitution reactions and addition reactions.
However, this compound also has some limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture. In addition, it can be toxic if ingested or inhaled and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile. It could be used in the synthesis of more complex molecules, such as peptides and nucleosides. It could also be used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In addition, it could be used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism. Finally, it could be used to study the effects of this compound on gene expression and protein activity.
Synthesemethoden
The synthesis of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile can be achieved in two steps. The first step involves the reaction of 4'-chloro-phenyl-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride. This reaction yields this compound. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of sodium hydride to yield 3-(4'-chlorophenyl)-2-chloro-2-methyl-3-pyridineacetonitrile.
Eigenschaften
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-3-1-9(2-4-12)11-7-10(5-6-16)13(15)17-8-11/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXCBOZRMTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)




![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)


![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)



